3,4-Dicyanothiophene

Übersicht

Beschreibung

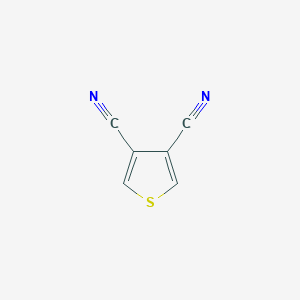

3,4-Dicyanothiophene (DCT) is a structurally simple and synthetically accessible building block. It is used for constructing high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) . The molecular formula of 3,4-Dicyanothiophene is C6H2N2S .

Synthesis Analysis

3,4-Dicyanothiophene can be introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . This process is reported as an easy and feasible way to reduce the energy losses caused by non-radiative recombination of OSCs . Another study also reported the use of 3,4-dicyanothiophene to construct a set of halogen-free polymer donors PBCNTx (x=25, 50, 75) via ternary random copolymerization .Molecular Structure Analysis

The molecular structure of 3,4-Dicyanothiophene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dicyanothiophene is 134.16 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

DCT has been used as a building block in the construction of ternary copolymers for efficient organic solar cells . The introduction of DCT into a state-of-the-art donor polymer PBDB-TF has been reported to reduce energy losses caused by non-radiative recombination of organic solar cells (OSCs) . This has led to significant efficiency improvement in OSCs .

Halogen-free Polymer Donors

DCT has also been used to construct halogen-free polymer donors via ternary random copolymerization . The introduction of DCT units not only simplified the synthesis but also downshifted the HOMO energy levels of the polymers and improved the open-circuit voltage (VOC) of polymer solar cells (PSCs) effectively . This has resulted in a power conversion efficiency up to 15.7% with a VOC of 0.83 V, which are among the top values for halogen-free polymer donors .

Wirkmechanismus

Target of Action

3,4-Dicyanothiophene (DCT) is primarily used in the field of organic solar cells (OSCs). Its primary targets are the donor polymers used in these cells . These polymers play a crucial role in the photovoltaic technology, determining the device performance along with the small molecular acceptor .

Mode of Action

DCT is introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . This structurally simple building block has a strong electron-withdrawing ability, which influences the optical properties, energy levels, film morphology, charge transport, and photovoltaic performance of the OSCs .

Biochemical Pathways

The introduction of DCT into the donor polymer leads to a reduction in energy losses caused by non-radiative recombination of OSCs . This process affects the energy levels of the polymers and improves the open-circuit voltage (VOC) of the solar cells .

Result of Action

The introduction of DCT leads to significant efficiency improvement in OSCs compared to the benchmark polymer PBDB-TF . This is mainly due to a higher open-circuit voltage enabled by the reduced non-radiative recombination energy loss . A high power conversion efficiency (PCE) of 16.6% and a low non-radiative recombination energy loss (0.22 eV) were achieved in ternary OSCs with the DCT-based terpolymer as the electron donor .

Action Environment

The performance of DCT in OSCs can be influenced by various environmental factors While specific environmental factors were not mentioned in the sources, it’s known that factors such as temperature, light intensity, and humidity can affect the performance and stability of OSCs

Safety and Hazards

Zukünftige Richtungen

The use of 3,4-Dicyanothiophene in the construction of high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) represents a promising future direction . The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs . This suggests that 3,4-Dicyanothiophene could play a significant role in the development of more efficient organic solar cells.

Eigenschaften

IUPAC Name |

thiophene-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLBLMYJYPZTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172213 | |

| Record name | 3,4-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dicyanothiophene | |

CAS RN |

18853-32-2 | |

| Record name | 3,4-Dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Thiophenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What makes 3,4-Dicyanothiophene a promising building block for organic semiconductors?

A1: DCT's appeal stems from its strong electron-withdrawing ability due to the presence of two cyano groups, its structural simplicity, and synthetic accessibility. [, ] These characteristics contribute to desirable properties for organic solar cells, such as low energy loss and wide bandgap. []

Q2: How does the incorporation of 3,4-Dicyanothiophene impact the properties of conjugated polymers used in organic solar cells?

A2: Studies have shown that incorporating DCT into conjugated polymers can enhance their performance in organic solar cells. For instance, a polymer containing DCT, PB3TCN-C66, exhibited superior properties compared to its cyano-free analogue, PB3T-C66. [] These properties include:

- Enhanced Aggregation: Stronger aggregation in solution, contributing to better film morphology in solar cells. []

- Higher Thermal Stability: Higher thermal transition temperatures and enthalpies, crucial for device stability. []

- Increased Polarity: Larger dipole moment and higher relative dielectric constant, facilitating charge separation and transport. []

- More Linear Conformation: Beneficial for charge carrier mobility within the polymer. []

Q3: Can you elaborate on the impact of 3,4-Dicyanothiophene on the performance of organic solar cells?

A3: DCT-based polymers have demonstrated impressive performance in organic solar cells. PB3TCN-C66, when paired with IT-4F as the electron acceptor, achieved a power conversion efficiency (PCE) of 11.2%, significantly higher than the 2.3% PCE observed for the cyano-free analogue. [] Further modifications to DCT-based polymers have yielded even higher PCEs, reaching up to 13.4%. []

Q4: How does the morphology of 3,4-Dicyanothiophene-based polymer blends influence solar cell performance?

A4: Morphological studies on PB3TCN-C66:IT-4F blends revealed improved π–π paracrystallinity, a smaller domain size, and higher phase purity compared to blends without DCT. [] This optimized morphology, attributed to the higher molecular interaction parameter of PB3TCN-C66, facilitates efficient charge transport and collection in solar cells.

Q5: What are the advantages of using 3,4-Dicyanothiophene in terms of energy loss in organic solar cells?

A5: One key advantage of DCT-based polymers is their ability to achieve a higher open-circuit voltage and reduced energy loss compared to many other wide-bandgap polymers. [] This characteristic is crucial for maximizing the efficiency of converting sunlight into electricity in organic solar cells.

Q6: Beyond organic solar cells, what other potential applications exist for 3,4-Dicyanothiophene?

A6: The unique electronic properties of DCT make it a versatile building block for various applications beyond organic solar cells. These include:

- Polymer-polymer rectifying heterojunctions: DCT-based polymers, such as poly(3,4-dicyanothiophene) (PDCTh), have been used to create rectifying heterojunctions with other polymers like MEH-PPV. These devices exhibit promising characteristics for applications in organic electronics. []

- Tetraazaporphyrin synthesis: DCT serves as a precursor for synthesizing nonclassical tetraazaporphyrins, a class of compounds with intriguing photophysical properties. [] This opens up possibilities for applications in fields like photodynamic therapy and molecular electronics.

- Donor-acceptor tubular nanoaggregates: Theoretical studies suggest that cyclic oligothiophenes incorporating DCT can form tubular nanoaggregates with strong donor-acceptor interactions. [] These aggregates exhibit promising electronic properties, such as narrow band gaps and efficient charge separation upon photoexcitation, making them potential candidates for organic photovoltaic devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.